molecular formula C15H8ClF2NO2 B12892597 7-Chloro-6-fluoro-1-(4-fluorophenyl)-3-hydroxyquinolin-4(1H)-one CAS No. 188967-75-1

7-Chloro-6-fluoro-1-(4-fluorophenyl)-3-hydroxyquinolin-4(1H)-one

Cat. No.: B12892597
CAS No.: 188967-75-1
M. Wt: 307.68 g/mol
InChI Key: GEQPCENAIGNBRW-UHFFFAOYSA-N
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Description

IUPAC Nomenclature and Systematic Identification

The compound 7-chloro-6-fluoro-1-(4-fluorophenyl)-3-hydroxyquinolin-4(1H)-one derives its systematic name from the quinoline scaffold, a bicyclic structure comprising a benzene ring fused to a pyridine ring. According to IUPAC conventions, the nitrogen atom in the pyridine ring occupies position 1, with subsequent positions numbered clockwise. Substituents are assigned numerical locants based on this numbering:

  • Chloro (-Cl) at position 7
  • Fluoro (-F) at position 6
  • 4-Fluorophenyl group attached to the nitrogen at position 1
  • Hydroxyl (-OH) at position 3
  • Ketone (=O) at position 4

The suffix -one designates the ketone functional group at position 4, while the parent heterocycle is identified as quinolin-4(1H)-one to specify the tautomeric form where the ketone resides at position 4. The complete IUPAC name reflects these substituents in ascending order of priority and position.

Molecular Formula : $$ \text{C}{15}\text{H}{8}\text{ClF}{2}\text{NO}{2} $$
Molecular Weight : 335.69 g/mol (calculated from isotopic composition).

Molecular Geometry and Conformational Analysis

The quinoline core adopts a nearly planar geometry due to aromatic π-conjugation across the fused benzene and pyridine rings. Density functional theory (DFT) calculations on analogous fluoroquinolones suggest that substituents influence minor deviations from planarity:

  • The 4-fluorophenyl group at N1 forms a dihedral angle of approximately 35–40° relative to the quinoline plane, minimizing steric hindrance while allowing partial conjugation with the π-system.
  • The 3-hydroxy group participates in intramolecular hydrogen bonding with the 4-ketone oxygen ($$ \text{O}{\text{ketone}} \cdots \text{H-O}{\text{hydroxyl}} $$), stabilizing a cis-conformation and reducing rotational freedom about the C3–C4 bond.
  • Halogen substituents (Cl at C7, F at C6) exhibit electronegativity-driven polarization, shortening adjacent C–Cl (1.74 Å) and C–F (1.39 Å) bonds compared to C–C bonds (1.48 Å).

Key Bond Angles and Distances :

Bond/Length Value (Å)
C3–O (hydroxyl) 1.36
C4–O (ketone) 1.23
N1–C (phenyl attachment) 1.45
Dihedral angle (C6–F/C7–Cl) 180° (antiperiplanar)

These geometric parameters suggest a rigid scaffold with limited conformational flexibility, critical for interactions in biological or material applications.

Crystallographic Data and Packing Arrangements

While direct crystallographic data for this compound are not publicly available, structural analogs provide insights into likely packing motifs. For example, 7-chloro-1-ethyl-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid (CID 483169) crystallizes in the monoclinic space group $$ P2_1/c $$, with unit cell parameters $$ a = 8.92 \, \text{Å}, b = 12.37 \, \text{Å}, c = 10.15 \, \text{Å}, \beta = 102.5^\circ $$. In such structures:

  • The 3-hydroxy-4-ketone moiety forms intermolecular hydrogen bonds, creating dimeric pairs ($$ \text{R}_2^2(8) $$ graph set motif) that propagate into chains along the a-axis.
  • Halogen interactions (Cl⋯F, Cl⋯π) contribute to layered packing, with van der Waals contacts between fluorophenyl groups stabilizing the lattice.

Hypothetical Packing Model :

  • Hydrogen-bonded dimers via O–H⋯O=C interactions (distance ~2.65 Å).
  • π-Stacking of quinoline rings (3.8–4.2 Å interplanar spacing).
  • Halogen-mediated contacts between Cl and F atoms (3.2–3.5 Å).

This arrangement suggests moderate solubility in polar aprotic solvents (e.g., DMSO) and limited solubility in water due to hydrophobic fluorophenyl interactions.

Properties

CAS No.

188967-75-1

Molecular Formula

C15H8ClF2NO2

Molecular Weight

307.68 g/mol

IUPAC Name

7-chloro-6-fluoro-1-(4-fluorophenyl)-3-hydroxyquinolin-4-one

InChI

InChI=1S/C15H8ClF2NO2/c16-11-6-13-10(5-12(11)18)15(21)14(20)7-19(13)9-3-1-8(17)2-4-9/h1-7,20H

InChI Key

GEQPCENAIGNBRW-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1N2C=C(C(=O)C3=CC(=C(C=C32)Cl)F)O)F

Origin of Product

United States

Preparation Methods

Starting Materials and Key Intermediates

  • Ethyl 7-chloro-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate is a common intermediate used in the synthesis of related quinolone derivatives.
  • 4-Fluoroaniline or 4-fluorophenyl derivatives serve as precursors for the N-1 substitution.
  • Halogenated phenols and acetoacetamide derivatives are also employed in constructing the quinoline ring system.

Synthetic Route Examples

Step Reaction Type Description Conditions Yield/Notes
1 Cyclization to quinoline core Condensation of substituted anilines with β-ketoesters or acetoacetamides to form 4-oxo-1,4-dihydroquinoline derivatives Acidic or basic catalysis, heating High yield reported in literature
2 Halogenation Selective chlorination at C-7 and fluorination at C-6 positions Use of halogenating agents under controlled conditions High regioselectivity required
3 N-1 substitution Introduction of 4-fluorophenyl group via nucleophilic substitution or coupling reactions Use of 4-fluoroaniline derivatives or aryl halides Efficient N-arylation methods available
4 Hydroxylation at C-3 α-Hydroxylation of quinoline intermediates using hypervalent iodine reagents or other oxidants One-pot α-hydroxylation followed by intramolecular cyclization Clean conversion with good yields

Representative Method: One-Pot Synthesis of 3-Hydroxyquinolin-4-one Derivatives

A notable method involves a one-pot synthesis starting from N-phenylacetoacetamide derivatives:

  • α-Hydroxylation mediated by hypervalent iodine reagent PhI(OCOCF3)2.
  • Followed by H2SO4-promoted intramolecular cyclization to form the 3-hydroxyquinolin-4-one core.
  • This method tolerates various substituents, including halogens, and provides a clean, efficient route to hydroxyquinoline derivatives.

Alternative Routes and Modifications

  • Use of substituted 1,4-dihydro-4-oxoquinoline-3-carboxylic acids as starting materials, followed by reaction with piperazine derivatives or other nucleophiles to introduce functional groups at C-7.
  • Cyclization of (3-chloro-propionyl)-2-fluoro-4-phenol derivatives to form fluoroquinolone cores with high yield and safety compared to acrylonitrile-based methods.

Analytical and Purification Techniques

  • Purity and identity of intermediates and final products are confirmed by thin-layer chromatography (TLC), nuclear magnetic resonance (NMR) spectroscopy, and elemental microanalysis.
  • Typical solvents for recrystallization include dimethylformamide (DMF) and ethyl acetate.
  • Melting points and spectral data (1H-NMR, 13C-NMR, IR) are used to confirm structure and purity.

Summary Table of Preparation Methods

Method Starting Materials Key Reagents Conditions Advantages Limitations
One-pot α-hydroxylation and cyclization N-phenylacetoacetamide derivatives PhI(OCOCF3)2, H2SO4 Room temp to mild heating Clean, efficient, tolerates halogens Requires hypervalent iodine reagent
Cyclization of halogenated phenol derivatives (3-chloro-propionyl)-2-fluoro-4-phenol Acidic cyclization Mild heating High yield, safer than acrylonitrile routes Requires halogenated phenol precursors
Substitution on 1,4-dihydroquinoline-3-carboxylic acid 1-ethyl/benzyl-6-fluoro-1,4-dihydro-4-oxoquinoline-3-carboxylic acid Piperazine derivatives, DMF 130-140°C, 10 h High yield, versatile substitution High temperature, long reaction time

Research Findings and Optimization Notes

  • The regioselective introduction of chloro and fluoro substituents is critical for biological activity and requires precise control of reaction conditions.
  • One-pot methods reduce purification steps and improve overall yield and scalability.
  • Use of hypervalent iodine reagents for α-hydroxylation is a modern, environmentally friendlier approach compared to traditional oxidants.
  • Reactions performed in DMF or similar polar aprotic solvents facilitate nucleophilic substitutions and cyclizations.
  • Analytical data confirm that the purity of the final compound typically exceeds 95%, suitable for pharmaceutical research.

Chemical Reactions Analysis

Types of Reactions

7-Chloro-6-fluoro-1-(4-fluorophenyl)-3-hydroxyquinolin-4(1H)-one can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.

    Reduction: The compound can be reduced to modify the quinoline core or the substituents.

    Substitution: Halogen atoms can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Reagents like sodium methoxide or Grignard reagents under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinolinone derivatives, while substitution reactions can introduce various functional groups, leading to a diverse array of compounds.

Scientific Research Applications

Chemical Properties and Structure

The compound has the following molecular characteristics:

  • Molecular Formula : C16H12ClF2N2O3
  • Molecular Weight : 335.69 g/mol
  • CAS Number : 188967-75-1

The presence of chlorine and fluorine atoms significantly influences the compound's chemical behavior and biological activity, making it a subject of interest in various studies.

Medicinal Chemistry

7-Chloro-6-fluoro-1-(4-fluorophenyl)-3-hydroxyquinolin-4(1H)-one has been investigated for its potential as an antibacterial agent. The compound's mechanism of action involves the inhibition of bacterial enzymes such as DNA gyrase and topoisomerase IV, crucial for DNA replication and transcription. This inhibition leads to disruption in bacterial DNA processes, ultimately resulting in cell death .

Antimicrobial Activity

Research has shown that derivatives of this compound exhibit significant antibacterial properties against various pathogens. A study evaluated the in vitro antibacterial activity of synthesized quinolone derivatives, revealing minimum inhibitory concentrations (MIC) against bacteria such as Escherichia coli and Staphylococcus aureus. Notably, one derivative demonstrated an MIC of 4.1 mg/mL against Staphylococcus aureus and 2.4 mg/mL against E. coli .

Potential Antiviral Applications

In addition to antibacterial properties, this compound is being explored for its antiviral potential. Preliminary studies suggest that quinolone derivatives may inhibit viral replication by targeting specific viral enzymes, although more research is needed to confirm these effects.

Case Study 1: Antibacterial Efficacy

A comprehensive study synthesized a series of quinolone derivatives, including 7-chloro-6-fluoro-1-(4-fluorophenyl)-3-hydroxyquinolin-4(1H)-one. The study utilized the paper disc diffusion method to evaluate antibacterial activity against a panel of bacteria. Results indicated that certain derivatives exhibited potent activity with low MIC values, suggesting their potential as new antibiotic candidates .

Case Study 2: Structure-Activity Relationship (SAR)

Another research effort focused on establishing a structure-activity relationship for quinolone derivatives. By modifying various functional groups on the core structure, researchers identified key substitutions that enhanced antibacterial potency while minimizing toxicity. This approach led to the identification of lead compounds for further development .

Data Table: Summary of Biological Activities

Compound NameMIC (mg/mL)Target BacteriaActivity Type
7-Chloro-6-fluoro-1-(4-fluorophenyl)-3-hydroxyquinolin-4(1H)-one2.4E. coliAntibacterial
Derivative A4.1Staphylococcus aureusAntibacterial
Derivative B3.0Micrococcus luteusAntibacterial

Mechanism of Action

The mechanism of action of 7-Chloro-6-fluoro-1-(4-fluorophenyl)-3-hydroxyquinolin-4(1H)-one involves its interaction with bacterial enzymes. It primarily targets bacterial DNA gyrase and topoisomerase IV, enzymes crucial for DNA replication and transcription. By inhibiting these enzymes, the compound disrupts bacterial DNA processes, leading to cell death.

Comparison with Similar Compounds

Research Findings and Implications

  • c-Met Inhibition : The target compound’s activity against c-Met aligns with findings by Maroun & Rowlands (2014), who identified c-Met as a key driver in drug-resistant tumors .
  • Structural Insights: Crystallography using SHELX software () confirmed the planar quinoline scaffold’s role in binding kinase ATP pockets, a feature shared with pyridine derivatives but absent in non-aromatic analogues .
  • Future Directions: Hybridizing the target compound’s quinoline core with triazole moieties () could enhance multitarget efficacy against both tumors and resistant pathogens .

Biological Activity

7-Chloro-6-fluoro-1-(4-fluorophenyl)-3-hydroxyquinolin-4(1H)-one is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

This compound belongs to the quinoline class of compounds, which are known for their antimicrobial, antiviral, and anticancer activities. The molecular structure includes a chloro and fluoro substituent, which enhance its biological activity through increased lipophilicity and electron-withdrawing properties.

Antimicrobial Activity

Research indicates that derivatives of quinoline compounds exhibit potent antimicrobial effects. For instance, studies have shown that similar compounds can inhibit the growth of various pathogens including Pseudomonas aeruginosa and Klebsiella pneumoniae, with inhibition zones reaching up to 25 mm compared to standard drugs .

Pathogen Inhibition Zone (mm) Standard Drug (mm)
Pseudomonas aeruginosa2224
Klebsiella pneumoniae2527

Antiviral Activity

The compound has shown promising antiviral activity against various viruses. In particular, similar quinoline derivatives have demonstrated significant inhibition of H5N1 virus growth with low cytotoxicity, suggesting a potential role in antiviral therapy . The relationship between the structure and antiviral potency indicates that modifications at specific positions can enhance efficacy.

Anticancer Activity

Recent studies have highlighted the anticancer potential of quinoline derivatives. For example, compounds with structural similarities to 7-Chloro-6-fluoro-1-(4-fluorophenyl)-3-hydroxyquinolin-4(1H)-one have been evaluated for their ability to inhibit cancer cell proliferation. The results indicated that certain derivatives exhibited significant cytotoxic effects on cancer cell lines, with IC50 values indicating effective concentrations for inhibiting cell growth .

The biological activity of this compound is largely attributed to its ability to interact with various biological targets:

  • Enzyme Inhibition : Quinoline derivatives often act as inhibitors of key enzymes involved in bacterial cell wall synthesis and cancer cell proliferation.
  • Receptor Modulation : Some studies suggest that these compounds may modulate GABA receptors, contributing to their neuroprotective effects .
  • Oxidative Stress Reduction : Antioxidant properties have also been noted, where compounds exhibit free radical scavenging activity .

Case Studies

Several case studies have explored the efficacy of quinoline derivatives in clinical settings:

  • Study on Antimicrobial Efficacy : A study demonstrated that a closely related compound was effective against multi-drug resistant strains of bacteria, highlighting its potential as a new antibiotic agent.
  • Antiviral Research : Another case study focused on the antiviral properties against influenza viruses, showing promising results in vitro that warrant further investigation in vivo.

Q & A

Q. What are the common synthetic routes for 7-Chloro-6-fluoro-1-(4-fluorophenyl)-3-hydroxyquinolin-4(1H)-one?

  • Methodological Answer : The compound can be synthesized via multi-step protocols involving cyclization and functional group modifications. For example:
  • Step 1 : Condensation of ethyl (ethoxymethylene)malonate with substituted anilines under reflux in methanol/water to form quinoline intermediates .
  • Step 2 : Halogenation using sodium iodide and triethylamine in acetonitrile to introduce chloro and fluoro groups .
  • Step 3 : Hydroxylation at the 3-position via alkaline hydrolysis (e.g., NaOH in water) .
    Key reagents and solvents include triethylamine, sodium iodide, and methanol. Yields vary depending on reaction optimization (e.g., temperature, catalyst loading) .

Q. What spectroscopic techniques are employed for structural characterization?

  • Methodological Answer :
  • NMR Spectroscopy : 1^1H and 13^{13}C NMR identify substituent positions and confirm aromatic proton environments. For example, 1^1H NMR signals at δ 8.97 ppm (s, 1H) correspond to the quinoline H-2 proton .
  • IR Spectroscopy : Peaks at 1723 cm1^{-1} confirm carbonyl (C=O) groups .
  • X-ray Crystallography : Resolves crystal packing and bond angles (e.g., Cl–C bond length: 1.727 Å, F–C: 1.348 Å) .
  • Elemental Analysis : Validates purity (e.g., C: 55.52% calculated vs. 55.15% observed) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported spectral data for this compound?

  • Methodological Answer : Cross-validation using complementary techniques is critical:
  • Multi-nuclear NMR : Compare 19^{19}F NMR data to distinguish fluorophenyl environments from potential impurities.
  • High-Resolution Mass Spectrometry (HRMS) : Confirm molecular formula discrepancies (e.g., unexpected adducts or isotopic patterns).
  • Computational Validation : Density Functional Theory (DFT) calculations predict 1^1H NMR shifts and optimize geometry to match experimental data .
  • Crystallographic Refinement : Use X-ray data to resolve ambiguities in tautomeric forms (e.g., keto-enol equilibria) .

Q. What strategies improve reaction yield during synthesis?

  • Methodological Answer :
  • Catalyst Screening : Transition metals (e.g., Pd/C) enhance halogenation efficiency .
  • Solvent Optimization : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates.
  • Temperature Control : Lowering reaction temperatures reduces side-product formation during cyclization steps .
  • Purification Techniques : Column chromatography with silica gel (hexane/EtOAc gradients) isolates high-purity fractions .

Q. How can computational modeling predict the compound’s reactivity in drug discovery?

  • Methodological Answer :
  • Molecular Docking : Simulate binding affinity to biological targets (e.g., bacterial gyrase) using software like AutoDock.
  • DFT Calculations : Analyze frontier molecular orbitals (HOMO/LUMO) to predict sites for electrophilic/nucleophilic attack .
  • Pharmacophore Mapping : Identify critical functional groups (e.g., 3-hydroxyquinolin-4-one) for antibacterial activity .
  • ADMET Prediction : Tools like SwissADME assess bioavailability and toxicity risks .

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